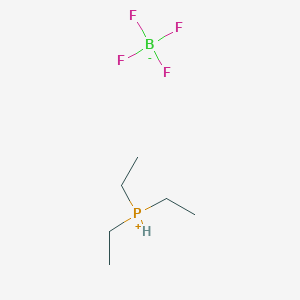
Triethylphosphonium tetrafluoroborate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylphosphonium tetrafluoroborate, AldrichCPR is a chemical compound with the molecular formula C₆H₁₆BF₄P. It is a phosphonium salt where the phosphonium cation is paired with a tetrafluoroborate anion. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylphosphonium tetrafluoroborate, AldrichCPR can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically involves mixing triethylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of triethylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylphosphonium tetrafluoroborate, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethylphosphonium tetrafluoroborate, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides which are intermediates in the Wittig reaction.
Biology: The compound is used in the study of biological systems where phosphonium salts are involved.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which triethylphosphonium tetrafluoroborate exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the phosphonium cation to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Di-tert-butyl (methyl)phosphonium tetrafluoroborate
Uniqueness
Triethylphosphonium tetrafluoroborate, AldrichCPR is unique due to its specific molecular structure and stability. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H16BF4P |
|---|---|
Molekulargewicht |
205.97 g/mol |
IUPAC-Name |
triethylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC[PH+](CC)CC |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[PH+](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















